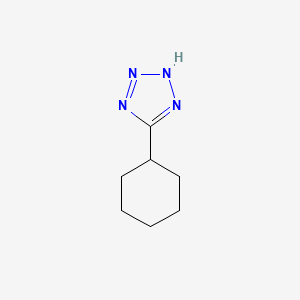

5-Cyclohexyl-2h-tetrazole

Description

Significance of Tetrazole Heterocycles in Contemporary Chemical Science

Tetrazoles, five-membered aromatic rings containing four nitrogen atoms and one carbon atom, represent a pivotal class of heterocycles in various scientific domains. bohrium.commultijournals.org Their high nitrogen content and unique electronic structure contribute to a range of applications, from medicinal chemistry to materials science. bohrium.comnumberanalytics.com In the pharmaceutical realm, the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group. bohrium.comnih.govbohrium.com This means it can often replace a carboxylic acid in a drug molecule without losing biological activity, while potentially improving properties like metabolic stability, lipophilicity, and bioavailability. multijournals.orgnih.govresearchgate.net This bioisosteric relationship has led to the incorporation of tetrazole moieties into numerous FDA-approved drugs, including antihypertensives like losartan (B1675146) and irbesartan. numberanalytics.comacs.org

Beyond their role as carboxylic acid surrogates, tetrazoles exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. bohrium.combohrium.com In materials science, the high nitrogen content of tetrazoles makes them valuable as components of high-energy materials, such as explosives and rocket propellants, and as gas-generating agents in applications like automotive airbags. acs.org

Unique Structural and Electronic Features of 5-Substituted Tetrazoles

The properties of the tetrazole ring can be finely tuned by the nature of the substituent at the 5-position. These substituents influence the electronic environment, acidity, and tautomeric equilibrium of the ring.

Tautomerism: A key feature of 5-substituted tetrazoles is the existence of two principal tautomeric forms: the 1H- and 2H-tautomers. researchgate.netiosrjournals.org The position of the proton on the tetrazole ring can significantly impact the molecule's properties and its interactions with biological targets. The equilibrium between these two forms is influenced by several factors, including the electronic nature of the 5-substituent, the solvent, and the physical state (solid, liquid, or gas). iosrjournals.orgresearchgate.net While the 1H-tautomer often predominates in polar solvents and the crystalline state, the 2H-tautomer can be more stable in the gas phase. researchgate.net Computational studies have shown that the 2H-tautomer generally possesses a higher degree of aromaticity. iosrjournals.org

Acidity: 5-Substituted tetrazoles are acidic compounds, with pKa values that can be comparable to those of carboxylic acids, typically ranging from 4 to 6. numberanalytics.com The acidity is highly dependent on the substituent at the 5-position. acs.orgacs.org Electron-withdrawing groups increase the acidity, while electron-donating groups decrease it. This tunable acidity is a crucial aspect of their utility as carboxylic acid bioisosteres. acs.org

Electronic Properties: The tetrazole ring is an electron-rich aromatic system. multijournals.org The high density of nitrogen atoms creates a unique electronic landscape that allows for a variety of chemical transformations and interactions. The ring can act as a coordinating ligand for metal ions, a property utilized in coordination chemistry and in the mechanism of some metalloenzyme inhibitors. acs.org The electronic properties of the ring are also responsible for its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition and self-assembly processes. acs.org

Research Context of the Cyclohexyl Moiety's Influence on Tetrazole Properties

The presence of the cyclohexyl group can impact several key characteristics of the tetrazole:

Lipophilicity: The non-polar nature of the cyclohexyl ring increases the lipophilicity of the molecule. This can have profound effects on its solubility, membrane permeability, and pharmacokinetic profile in a biological context.

Steric Hindrance: The bulkiness of the cyclohexyl group can sterically hinder reactions at the adjacent tetrazole ring. This steric bulk can also influence the preferred conformation of the molecule and its ability to bind to specific receptors or enzyme active sites.

Electronic Effects: As an alkyl group, the cyclohexyl moiety is generally considered to be weakly electron-donating. This can slightly decrease the acidity of the tetrazole ring compared to an unsubstituted tetrazole.

Conformational Flexibility: The cyclohexyl ring can adopt various conformations, with the chair conformation being the most stable. This conformational flexibility can be a factor in how the molecule interacts with its environment.

The study of 5-cyclohexyl-2H-tetrazole and related compounds allows researchers to probe the intricate relationship between a simple, yet structurally significant, aliphatic group and the complex electronic nature of the tetrazole ring. This understanding is crucial for the rational design of new molecules with tailored properties for applications in medicinal chemistry, materials science, and other areas of chemical research. The synthesis of related compounds, such as N-Cyclohexyl 2-[1-(4-hydroxyphenyl) tetrazol-5-ylsulfanyl] acetamide (B32628) and 1-(1-Phenyl-1H-tetrazol-5-yl)-piperidine-4-carboxylic acid cyclohexylamide, highlights the utility of the cyclohexyl group in building more complex molecular architectures. ontosight.aiontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-4-6(5-3-1)7-8-10-11-9-7/h6H,1-5H2,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHDBKOCKDPBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279038 | |

| Record name | 5-cyclohexyl-2h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-34-8 | |

| Record name | NSC11115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-cyclohexyl-2h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Cyclohexyl 2h Tetrazole and Analogues

[2+3] Cycloaddition Approaches for 5-Substituted Tetrazoles

The most prevalent and fundamental method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition (often referred to as [2+3] cycloaddition) reaction. nih.govresearchgate.net This reaction involves the combination of a nitrile (R-C≡N) and an azide (B81097), typically sodium azide (NaN₃), to form the tetrazole ring. nih.govthieme-connect.com For the synthesis of 5-cyclohexyl-1H-tetrazole, which exists in tautomeric equilibrium with 5-cyclohexyl-2H-tetrazole, the starting nitrile would be cyclohexanecarbonitrile (B123593). While this method is foundational, it often requires high temperatures and the use of catalysts to overcome the high activation barrier, especially with less reactive nitriles. nih.govnih.gov

To enhance the efficiency and broaden the scope of the [3+2] cycloaddition, various catalytic systems have been developed. These catalysts function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. rsc.org Catalytic approaches are generally classified as either homogeneous or heterogeneous.

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants. Soluble transition metal complexes have proven effective in this role. For instance, a Cobalt(II) complex featuring a tetradentate ligand has been demonstrated as an efficient catalyst for the synthesis of 5-substituted 1H-tetrazoles from organonitriles and sodium azide. nih.govacs.org This represents one of the first applications of cobalt complexes in homogeneous catalysis for this specific transformation. nih.gov The reaction proceeds under relatively mild conditions and provides near-quantitative yields for a majority of substrates, highlighting the efficacy of this approach. nih.govacs.org Mechanistic studies suggest that the process involves the initial coordination of the azide or nitrile to the cobalt center, facilitating the cycloaddition. acs.org

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages such as ease of separation from the reaction mixture, potential for recycling, and enhanced stability. nih.gov Nano-TiCl₄.SiO₂, a solid Lewis acid, serves as an extremely efficient heterogeneous catalyst for preparing 5-substituted 1H-tetrazoles. scielo.org.za This catalyst is synthesized from nano-SiO₂ and titanium tetrachloride and is noted for being environmentally benign and simple to prepare. scielo.org.zaias.ac.in Its application in the reaction of nitriles with sodium azide leads to high yields in short reaction times. scielo.org.za A key benefit of nano-TiCl₄.SiO₂ is its convenient recovery and reusability for multiple reaction cycles without significant loss of activity. scielo.org.za Other heterogeneous systems, such as cobalt-nickel nanoparticles on magnetic mesoporous hollow spheres, have also been developed, achieving excellent product yields (up to 98%) in very short reaction times (8–44 minutes) under mild conditions. rsc.orgresearchgate.net

| Catalytic Strategy | Catalyst Example | Key Advantages | Typical Conditions |

|---|---|---|---|

| Homogeneous | Cobalt(II) complex | High activity and yields, mild reaction conditions. nih.gov | 1 mol% catalyst, 110 °C in DMSO. acs.org |

| Heterogeneous | Nano-TiCl₄.SiO₂ | Environmentally friendly, easily recoverable and reusable, high yields. scielo.org.za | 0.1 g catalyst, reflux in DMF for 2h. scielo.org.za |

| Gold-Catalyzed | Gold Nanoparticles (AuNPs) / HAuCl₄ | Effective for aromatic, heteroaromatic, and aliphatic nitriles. rsc.org | Catalytic amount in DMF. thieme-connect.com |

Gold, in both the Au(III) state (as HAuCl₄·3H₂O) and as gold nanoparticles (AuNPs), has been successfully employed as a catalyst for the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.comrsc.org This method provides an effective one-pot, convenient route for the cycloaddition of sodium azide to various functionalized nitriles. rsc.org The catalytic action involves the activation of the C≡N bond of the nitrile through coordination with the gold species, which facilitates the nucleophilic [3+2] cycloaddition of the azide. thieme-connect.com This protocol has demonstrated superiority over other methods by being efficient for not only aromatic and heteroaromatic nitriles but also for aliphatic nitriles, which are often less reactive. rsc.org

The choice of solvent plays a critical role in the synthesis of tetrazoles, significantly influencing reaction rates and product yields. Optimization studies have been conducted to identify the most suitable solvents for catalytic cycloaddition reactions. In the cobalt-catalyzed synthesis of 1H-tetrazoles, a screening of various solvents revealed that dimethyl sulfoxide (B87167) (DMSO) was superior, providing a near-quantitative yield (99%). acs.org In contrast, other solvents such as dimethylformamide (DMF) and acetonitrile (B52724) gave good to moderate yields, while methanol (B129727) and toluene (B28343) were found to be inefficient. acs.org The high polarity and aprotic nature of DMSO are believed to facilitate the reaction effectively. Similarly, for the synthesis using the nano-TiCl₄.SiO₂ catalyst, DMF was chosen as the optimal solvent after screening different options. scielo.org.za

| Solvent | Yield (%) in Co(II)-Catalyzed Reaction acs.org |

|---|---|

| DMSO | 99 |

| DMF | 80 |

| Acetonitrile | 50 |

| Methanol | 20 |

| Toluene | 15 |

Catalytic Strategies in Cycloaddition Reactions

Multicomponent Reaction (MCR) Strategies for Tetrazole Ring Formation

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules, including tetrazole derivatives, in a single step from three or more starting materials. nih.govbenthamdirect.com This approach is characterized by high atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds. nih.govsemanticscholar.org MCR pathways to tetrazoles are particularly valuable in medicinal chemistry for building libraries of compounds for screening. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used for synthesizing α-aminomethyl tetrazoles. acs.org This reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source (such as hydrazoic acid) to construct the tetrazole-containing product. beilstein-journals.org Similarly, the Passerini three-component reaction (PT-3CR) can be adapted to produce α-hydroxymethyl tetrazoles. acs.orgbeilstein-journals.org These MCRs allow for the incorporation of the tetrazole moiety into more complex, drug-like molecules in a highly convergent manner, representing a complementary approach to the traditional two-component cycloaddition. beilstein-journals.org

Ugi-Type Reactions Involving Cyclohexyl Isocyanides

The Ugi four-component reaction (Ugi-4CR), specifically its azide variant (Ugi-azide or UA-4CR), stands out as a powerful and efficient method for the one-pot synthesis of 1,5-disubstituted tetrazoles. nih.govmdpi.com This multicomponent reaction (MCR) is prized for its convergence, atom economy, and ability to generate molecular diversity from simple starting materials. nih.gov The classical Ugi-azide reaction involves the condensation of an aldehyde, an amine, an isocyanide, and an azide source, typically trimethylsilyl (B98337) azide (TMSN₃), to yield a tetrazole scaffold. nih.govnih.gov

In the context of synthesizing cyclohexyl-containing tetrazoles, cyclohexyl isocyanide is a frequently employed isocyanide component. nih.gov The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide and the azide anion in a concerted or stepwise fashion to form the 1,5-disubstituted tetrazole product. While this method directly yields the N1-substituted isomer (e.g., 1-substituted-5-aminomethyl tetrazoles), it serves as a foundational strategy for creating complex tetrazole-containing molecules. nih.govmdpi.com

For instance, a reaction between an aldehyde (e.g., heptaldehyde), an amine (e.g., aniline), cyclohexyl isocyanide, and TMSN₃ would produce a 1-cyclohexyl-1H-tetrazole derivative. mdpi.com The versatility of the Ugi reaction allows for a broad range of substrates, enabling the creation of large libraries of tetrazole compounds. acs.org

| Aldehyde Component | Amine Component | Isocyanide Component | Azide Source | Primary Product Type |

|---|---|---|---|---|

| Heptaldehyde | Aniline | Cyclohexyl Isocyanide | TMSN₃ | 1-Cyclohexyl-5-(1-anilinoheptyl)-1H-tetrazole |

| 2-Bromobenzaldehyde | Allylamine | tert-Butyl Isocyanide | TMSN₃ | 1-(tert-Butyl)-5-(allyl(2-bromophenyl)methyl)-1H-tetrazole |

| Formaldehyde | Benzylhydroxylamine | Cyclohexyl Isocyanide | HN₃ | 1-Cyclohexyl-5-((N-benzylhydroxyamino)methyl)-1H-tetrazole. nih.gov |

Passerini-Type Reactions

Similar to the Ugi reaction, the Passerini reaction is a multicomponent reaction that can be adapted for tetrazole synthesis. The Passerini-tetrazole three-component reaction (PT-3CR) typically involves the reaction of an aldehyde or ketone, an isocyanide, and an azide source. beilstein-journals.orgnih.gov This reaction was first reported by Ugi in 1961, utilizing hydrazoic acid (HN₃), but modern protocols often employ safer azide sources like trimethylsilyl azide (TMSN₃). nih.gov

The PT-3CR is a valuable method for synthesizing α-hydroxyalkyl tetrazoles. acs.org The reaction of an oxo component, an isocyanide, and TMSN₃ yields 5-(1-hydroxyalkyl)tetrazoles, which are versatile building blocks for further chemical modifications. beilstein-journals.orgnih.gov While this reaction does not directly install a cyclohexyl group at the N2 position, it can be used to synthesize precursor molecules. For example, using cyclohexyl isocyanide in a PT-3CR would lead to the formation of a 1-cyclohexyl-5-(1-hydroxyalkyl)-1H-tetrazole.

The scope of the Passerini reaction is broad, tolerating a variety of aliphatic and aromatic aldehydes and a range of isocyanides. beilstein-journals.org The resulting α-hydroxy functionality on the tetrazole product provides a handle for subsequent synthetic transformations. beilstein-journals.org

| Oxo Component | Isocyanide | Azide Source | Typical Product |

|---|---|---|---|

| Aromatic Aldehyde | Benzyl Isocyanide | TMSN₃ | 1-Benzyl-5-(aryl(hydroxy)methyl)-1H-tetrazole |

| Aliphatic Aldehyde | tert-Butyl Isocyanide | TMSN₃ | 1-(tert-Butyl)-5-(alkyl(hydroxy)methyl)-1H-tetrazole |

| Ketone | Cyclohexyl Isocyanide | TMSN₃ | 1-Cyclohexyl-5-(1-hydroxy-1,1-dialkyl)methyl-1H-tetrazole |

Derivatization from Precursor Tetrazole Scaffolds

The most direct route to this compound involves the derivatization of a pre-formed 5-cyclohexyl-1H-tetrazole ring. This precursor can be readily synthesized via a [3+2] cycloaddition reaction between cyclohexanecarbonitrile and an azide salt, such as sodium azide, often catalyzed by a Lewis acid like zinc chloride. organic-chemistry.org

Once the 5-cyclohexyl-1H-tetrazole is formed, the subsequent N-alkylation or N-arylation presents a significant challenge in regioselectivity. Direct alkylation of the tetrazole anion typically yields a mixture of the N1 and N2 substituted isomers. The ratio of these isomers is influenced by several factors, including the nature of the electrophile, the solvent, the counter-ion, and the reaction temperature.

To achieve selective synthesis of the 2H-isomer, specific synthetic strategies are required. One approach involves the use of directing groups or specific catalysts that favor substitution at the N2 position. For example, copper-catalyzed N-arylation of 5-substituted tetrazoles with arylboronic acids has been shown to proceed with high regioselectivity for the N2 position. organic-chemistry.org Similarly, metal-free arylation using diaryliodonium salts can also provide 2,5-disubstituted tetrazoles. organic-chemistry.org While these methods are specific to arylation, analogous strategies for alkylation are a key area of research for selectively producing compounds like this compound.

Regioselectivity and Stereoselectivity in Cyclohexyl Tetrazole Synthesis

Regioselectivity is the paramount challenge in the synthesis of 2,5-disubstituted tetrazoles. As mentioned, the alkylation or arylation of a 5-substituted tetrazole can occur at either the N1 or N2 nitrogen, leading to two constitutional isomers. The electronic and steric properties of the C5 substituent (the cyclohexyl group) play a role in directing the incoming electrophile.

Several methods have been developed to control this regioselectivity:

Catalytic Methods: A mild and highly regioselective N2-arylation of 5-substituted tetrazoles has been achieved using various arylboronic acids in the presence of a [Cu(OH)(TMEDA)]₂Cl₂ catalyst, affording the desired 2,5-disubstituted tetrazoles. organic-chemistry.org

One-Pot Procedures: A one-pot synthesis of 2,5-diaryl-tetrazoles directly from nitriles has been developed using diaryliodonium salts, proceeding via a metal-free, regioselective N2-arylation strategy. organic-chemistry.org

Reaction Conditions: The choice of solvent and base can influence the N1/N2 ratio. In some cases, polar aprotic solvents may favor N2 alkylation.

Stereoselectivity is generally not a factor in the synthesis of this compound itself, as the parent cyclohexyl group is achiral. However, if a substituted or chiral cyclohexyl ring were used, or if the synthetic method (such as an asymmetric Passerini reaction) introduced a new chiral center, controlling the diastereoselectivity or enantioselectivity would become a critical consideration. acs.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable methods. eurekaselect.combenthamdirect.com The synthesis of tetrazoles has benefited significantly from the application of green chemistry principles. jchr.orgbenthamdirect.com

Key green approaches applicable to tetrazole synthesis include:

Multicomponent Reactions (MCRs): Ugi and Passerini reactions are inherently green as they increase efficiency by combining multiple steps into a single operation, reducing waste, and saving time and energy. eurekaselect.combenthamdirect.com

Alternative Catalysts: There is a move away from toxic or hazardous catalysts. Research has focused on using heterogeneous catalysts that can be easily recovered and reused, such as nano-TiCl₄.SiO₂. scielo.org.za Magnetic nanocatalysts have also been developed, allowing for simple separation from the reaction mixture using an external magnet. nih.gov

Green Solvents and Conditions: Efforts have been made to replace traditional volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or to conduct reactions under solvent-free conditions. jchr.orgbenthamdirect.comrsc.org

Energy-Efficient Methods: The use of microwave irradiation and ultrasound sonication has been shown to significantly accelerate reaction rates, often leading to higher yields and shorter reaction times under milder conditions. mdpi.comorganic-chemistry.orgrsc.org For example, a sonication-accelerated, catalyst-free Passerini-tetrazole reaction has been developed in a methanol:water solvent system. nih.govrsc.org

These green methodologies contribute to making the synthesis of this compound and its analogues more efficient, safer, and sustainable. jchr.org

Advanced Spectroscopic and Structural Characterization of 5 Cyclohexyl 2h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 5-cyclohexyltetrazole, providing detailed information about the proton, carbon, and nitrogen environments.

Proton (¹H) NMR spectroscopy confirms the presence of the cyclohexyl group and the acidic proton on the tetrazole ring. The spectrum is characterized by signals corresponding to the aliphatic protons of the cyclohexyl ring and a significantly downfield signal for the N-H proton.

The protons of the cyclohexyl group typically appear as a series of complex, overlapping multiplets in the upfield region of the spectrum. Specifically, the cyclohexyl protons are observed in the δ 1.2–2.0 ppm range. The methine proton (H-1') directly attached to the tetrazole ring is expected to be the most deshielded of the cyclohexyl protons due to the electron-withdrawing nature of the heterocyclic ring.

The N-H proton of the tetrazole ring gives rise to a characteristic broad singlet at a very low field, with its chemical shift being highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, this proton can appear at δ 15.50 ppm or even further downfield. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for 5-Cyclohexyl-1H-tetrazole Moiety

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl Protons (10H) | 1.20 - 2.10 | m (multiplet) |

| N-CH (1H) | ~ 4.30 | m (multiplet) |

| Tetrazole N-H (1H) | > 15 (in DMSO-d₆) | br s (broad singlet) |

Note: Chemical shifts are representative and can vary based on solvent and experimental conditions. The N-CH signal is based on data for N-substituted cyclohexyl tetrazoles. beilstein-journals.org

Carbon-13 (¹³C) NMR spectroscopy provides key information about the carbon framework of the molecule. The spectrum distinctly shows the carbon atom of the tetrazole ring and the six carbons of the cyclohexyl substituent.

The C5 carbon of the tetrazole ring is the most downfield signal, typically appearing in the range of δ 155-165 ppm. rsc.org The carbons of the cyclohexyl ring appear in the aliphatic region of the spectrum. The C-1' carbon, directly bonded to the tetrazole ring, is the most deshielded of the cyclohexyl carbons, with a chemical shift around δ 58 ppm. The remaining methylene (B1212753) carbons of the cyclohexyl ring resonate at higher fields, typically between δ 24 and 33 ppm. beilstein-journals.org

Table 2: Representative ¹³C NMR Chemical Shifts for 5-Cyclohexyl-1H-tetrazole

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

|---|---|

| C5 (Tetrazole Ring) | ~ 155.0 |

| C-1' (N-CH) | ~ 58.4 |

| C-2', C-6' | ~ 32.9 |

| C-3', C-5' | ~ 25.3 |

| C-4' | ~ 24.8 |

Note: Chemical shifts are based on analogous structures and can vary with experimental conditions. beilstein-journals.orgrsc.org

Nitrogen-15 (¹⁵N) NMR spectroscopy is a particularly powerful technique for studying nitrogen-rich heterocycles like tetrazoles, as it can directly probe the electronic environment of the ring nitrogen atoms. conicet.gov.ar This method is highly effective for distinguishing between the 1H and 2H tautomers, as the chemical shifts of the nitrogen atoms are significantly different in each form.

In the 1H-tautomer, N1 is a pyrrole-type nitrogen (bonded to hydrogen), while N2, N3, and N4 are pyridine-type nitrogens. In the 2H-tautomer, N2 is the pyrrole-type nitrogen. This difference in bonding leads to distinct chemical shift patterns. Computational studies and experimental data on related tetrazoles show that the shielding order is generally N1 > N4 > N2 > N3 for the 1H tautomer. conicet.gov.ar The chemical shifts provide a unique fingerprint for the specific tautomeric form present.

Table 3: Expected ¹⁵N NMR Chemical Shift Ranges for 5-Substituted Tetrazole Tautomers

| Tautomer | Nitrogen Atom | Expected Chemical Shift Range (δ, ppm, relative to CH₃NO₂) |

|---|---|---|

| 1H-Tetrazole | N1 | -140 to -160 |

| N2 | -80 to -100 | |

| N3 | 0 to -10 | |

| N4 | -40 to -60 | |

| 2H-Tetrazole | N1, N4 | -10 to -30 |

| N2 | -140 to -160 | |

| N3 | 0 to -20 |

Note: Ranges are generalized from literature on various 5-substituted tetrazoles and are intended for illustrative purposes. conicet.gov.ar

Two-dimensional (2D) NMR experiments, such as the ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment, are instrumental in unambiguously assigning the tautomeric structure. This technique reveals correlations between protons and nitrogen atoms that are separated by two or three bonds (²J or ³J coupling). nih.gov

By analyzing the correlation patterns, a definitive assignment can be made:

For the 1H-tautomer : The acidic N-H proton would show a strong correlation to the N1 atom it is attached to, as well as weaker correlations to N2 and N4. The H-1' proton of the cyclohexyl group would show correlations to the C5 carbon and, crucially, to the adjacent ring nitrogens N1 and N4.

For the 2H-tautomer : The N-H proton would show correlations to N2, N1, and N3. The H-1' proton of the cyclohexyl group would show correlations to C5 and the neighboring nitrogens N1 and N4.

The observation of these specific long-range correlations provides direct evidence for the connectivity within the molecule and thus allows for the positive identification of the predominant tautomer in solution. conicet.gov.arresearchgate.net

Table 4: Expected Key ¹H-¹⁵N HMBC Correlations for Tetrazole Tautomers

| Proton | Correlating Nitrogen(s) in 1H-Tautomer | Correlating Nitrogen(s) in 2H-Tautomer |

|---|---|---|

| N-H | N1, N2, N4 | N2, N1, N3 |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups and bonding within the 5-cyclohexyltetrazole molecule.

The IR spectrum of 5-cyclohexyltetrazole displays characteristic absorption bands corresponding to the vibrations of the cyclohexyl group and the tetrazole ring.

Cyclohexyl Group Vibrations : Strong absorption bands in the 2850-2950 cm⁻¹ region are attributed to the symmetric and asymmetric C-H stretching vibrations of the CH₂ and CH groups in the cyclohexyl ring. A characteristic CH₂ scissoring vibration is typically observed around 1450 cm⁻¹.

Tetrazole Ring Vibrations : The N-H stretching vibration of the tetrazole ring appears as a broad band in the 3000-3400 cm⁻¹ region, often overlapping with C-H stretching bands. The spectrum also contains a series of absorptions between 900 cm⁻¹ and 1600 cm⁻¹, which are characteristic of the tetrazole ring structure. These bands arise from complex coupled vibrations, including C=N and N=N stretching, as well as various ring stretching and deformation modes. growingscience.com Tetrazole ring vibrations are typically noted around 1450 cm⁻¹.

Table 5: Characteristic IR Absorption Bands for 5-Cyclohexyltetrazole

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3000 - 3400 | N-H Stretch (Tetrazole) | Medium, Broad |

| 2850 - 2950 | C-H Stretch (Cyclohexyl) | Strong |

| ~ 1450 | CH₂ Scissoring (Cyclohexyl) / Ring Vibrations | Medium |

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. It is particularly useful for identifying the characteristic vibrations of both the tetrazole ring and the cyclohexyl substituent. The Raman spectrum of 5-Cyclohexyl-2H-tetrazole is expected to be a composite of the vibrational modes of these two key structural units.

Detailed Research Findings: The analysis of the Raman spectrum would focus on identifying specific vibrational frequencies corresponding to the stretching and bending of bonds within the molecule.

Cyclohexyl Group Vibrations: The cyclohexyl moiety is expected to exhibit strong, characteristic Raman bands. These include the symmetric and asymmetric stretching vibrations of the C-H bonds, typically found in the 2850-3000 cm⁻¹ region. Additionally, C-C stretching and various deformation modes (scissoring, twisting, wagging) of the CH₂ groups and the cyclohexane (B81311) ring's "breathing" modes would appear in the fingerprint region (below 1500 cm⁻¹). ustc.edu.cn

Tetrazole Ring Vibrations: The 2H-tetrazole ring has a unique set of vibrational modes. Key bands include N=N and C=N stretching vibrations, as well as N-N stretching and various in-plane and out-of-plane ring deformation modes. pnrjournal.com Infrared and Raman spectra for the parent 1H-tetrazole show characteristic peaks between 900 cm⁻¹ and 1640 cm⁻¹. pnrjournal.com For the 2H-tetrazole isomer, slight shifts in these frequencies are expected due to the different substitution pattern and resulting symmetry.

The following table outlines the expected prominent Raman shifts for this compound based on data from analogous structures.

| Expected Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Associated Moiety |

|---|---|---|

| 2850 - 2940 | C-H Stretching | Cyclohexyl |

| 1440 - 1465 | CH₂ Scissoring/Deformation | Cyclohexyl |

| ~1300 - 1450 | Ring Stretching (N=N, C=N) | 2H-Tetrazole |

| 1000 - 1200 | Ring Breathing / N-N Stretching | 2H-Tetrazole |

| 800 - 1000 | C-C Stretching / Ring Breathing | Cyclohexyl |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns under electron impact (EI-MS). The molecular formula of the compound is C₇H₁₂N₄, giving it a molecular weight of 152.11 g/mol .

Detailed Research Findings: In the mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 152. The fragmentation of tetrazoles is often initiated by the cleavage of the heterocyclic ring, which is energetically favorable. rsc.org A key feature in the fragmentation of many tetrazole derivatives is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. rsc.org

A plausible fragmentation pathway for this compound would proceed as follows:

Molecular Ion Formation: The initial molecule is ionized to form the molecular ion [C₇H₁₂N₄]⁺˙ at m/z = 152.

Loss of Nitrogen: The molecular ion undergoes a retro-cycloaddition reaction, losing a stable N₂ molecule to produce a highly reactive nitrilimine intermediate fragment [C₇H₁₂N₂]⁺˙ at m/z = 124.

Cyclohexyl Fragmentation: The fragment at m/z 124 or the parent ion can undergo fragmentation of the cyclohexyl ring. A common pathway for cyclohexyl systems is the loss of ethene (C₂H₄, 28 amu) via a retro-Diels-Alder reaction, leading to further fragment ions.

Alpha Cleavage: Cleavage of the bond between the cyclohexyl ring and the tetrazole ring can occur, resulting in a cyclohexyl cation [C₆H₁₁]⁺ at m/z = 83 or a tetrazolyl fragment.

The table below summarizes the proposed major fragments and their corresponding m/z values.

| m/z Value | Proposed Fragment Ion | Proposed Structure/Origin |

|---|---|---|

| 152 | [C₇H₁₂N₄]⁺˙ | Molecular Ion (M⁺˙) |

| 124 | [C₇H₁₂N₂]⁺˙ | [M - N₂]⁺˙ |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 69 | [C₅H₉]⁺ | [C₆H₁₁ - CH₂]⁺ |

| 55 | [C₄H₇]⁺ | Fragment from cyclohexyl ring |

| 41 | [C₃H₅]⁺ | Allyl cation fragment |

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While a specific crystal structure for this compound has not been reported in the crystallographic databases, its structural parameters can be reliably predicted based on analyses of other 2,5-disubstituted tetrazoles. nih.govacs.org

Detailed Research Findings: The solid-state structure would be defined by the geometry of the planar tetrazole ring, the chair conformation of the cyclohexyl ring, and the bond connecting them.

Tetrazole Ring Geometry: The 2H-tetrazole ring is expected to be nearly planar. Analysis of similar structures in the Cambridge Structural Database (CSD) shows average N-N bond lengths of approximately 1.32 Å and N=N double bonds around 1.27 Å. The C-N bonds within the ring are typically around 1.33 Å. nih.govacs.org

Cyclohexyl Conformation: The cyclohexyl group will adopt a stable chair conformation to minimize steric strain. iucr.org

Intermolecular Interactions: In the crystal lattice, molecules would likely be held together by a network of weak C-H···N hydrogen bonds between the cyclohexyl hydrogens and the nitrogen atoms of the tetrazole rings of neighboring molecules.

The expected key structural parameters are summarized in the following table.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C5-N1 | ~1.33 Å |

| Bond Length | N1=N2 | ~1.27 Å |

| Bond Length | N2-N3 | ~1.32 Å |

| Bond Length | C5-(Cyclohexyl) | ~1.50 Å |

| Bond Angle | N1-C5-N4 | ~108° |

| Bond Angle | C5-N1=N2 | ~109° |

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of a material. For this compound, DSC would be employed to determine its melting point and its decomposition temperature, providing critical information about its thermal stability.

Detailed Research Findings: A DSC thermogram for this compound would be expected to show distinct thermal events as the sample is heated at a constant rate.

Melting Point: A sharp endothermic peak (heat absorption) would be observed, corresponding to the melting of the crystalline solid into a liquid. The temperature at the peak of this endotherm is taken as the melting point (Tₘ).

Decomposition: Many tetrazole-containing compounds are energetic and can decompose exothermically at elevated temperatures. nih.govnih.gov Following the melting endotherm, a sharp and strong exothermic peak (heat release) would signify the decomposition of the molecule. The onset temperature of this exotherm (Tₑₓₒ) is a key indicator of the compound's thermal stability.

While the specific DSC data for this compound is not available, the table below presents representative thermal data for other substituted tetrazoles to provide context for the expected behavior.

| Compound | Melting Point (Tₘ) | Decomposition Onset (Tₑₓₒ) |

|---|---|---|

| 6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-one | - (Decomposes before melting) | ~155 °C |

| 5-(Tetrazol-1-yl)-2H-tetrazole | - (Decomposes before melting) | ~188 °C |

| 5-Methylsulfanyl-1H-tetrazole | ~125 °C | >200 °C |

Computational and Theoretical Investigations of 5 Cyclohexyl 2h Tetrazole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules. By utilizing functionals such as B3LYP and various basis sets, researchers can accurately model the electronic behavior of 5-Cyclohexyl-2H-tetrazole.

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. A larger gap generally implies greater stability and lower reactivity.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| DFT (B3LYP) | 6-31G(d,p) | Data Not Available | Data Not Available | Data Not Available |

Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (ESP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map displays regions of positive and negative potential on the electron density surface. Red-colored regions indicate a negative potential, associated with electron-rich areas and susceptibility to electrophilic attack, while blue-colored regions represent a positive potential, indicating electron-poor areas prone to nucleophilic attack.

For this compound, the ESP map would be expected to show a high electron density around the nitrogen atoms of the tetrazole ring, making them potential sites for electrophilic interaction. The hydrogen atom attached to the nitrogen in the 2H-tautomer would exhibit a positive potential. The cyclohexyl group, being largely nonpolar, would have a relatively neutral potential surface.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, provide a robust framework for predicting the energetic properties of molecules like this compound.

Predicted Heats of Formation

The heat of formation is a critical parameter for assessing the energy content of a compound. For energetic materials, a high positive heat of formation is desirable. Computational methods, such as the CBS-4M level of theory, are utilized to predict the gas-phase heats of formation. These values are essential for subsequent calculations of detonation performance. While specific values for this compound are not documented, theoretical studies on various tetrazole derivatives have demonstrated the reliability of these computational approaches.

| Isomer | Computational Method | Predicted Heat of Formation (kJ/mol) |

|---|---|---|

| 5-Cyclohexyl-1H-tetrazole | Data Not Available | Data Not Available |

| This compound | Data Not Available | Data Not Available |

Detonation Performance Parameter Calculations

The detonation velocity (D) and detonation pressure (P) are key indicators of the performance of an energetic material. These parameters can be predicted using thermochemical codes such as EXPLO5, which utilize the calculated heat of formation and the density of the material. For tetrazole-based compounds, their high nitrogen content often contributes to favorable detonation properties. The introduction of a cyclohexyl group would influence the oxygen balance and density of the molecule, thereby affecting its detonation performance.

| Compound | Predicted Detonation Velocity (m/s) | Predicted Detonation Pressure (GPa) |

|---|---|---|

| This compound | Data Not Available | Data Not Available |

Tautomerism Studies of this compound

5-substituted tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The position of the proton on the tetrazole ring significantly influences the molecule's properties, including its stability and reactivity. Computational studies are essential for determining the relative stability of these tautomers.

Theoretical calculations on various 5-substituted tetrazoles have consistently shown that the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase. This preference is attributed to the electronic arrangement within the tetrazole ring. The energy difference between the tautomers can be calculated using high-level ab initio or DFT methods. The nature of the substituent at the C5 position can modulate this energy difference. For this compound, it is expected that the 2H form would be the more stable tautomer in the gas phase, a trend observed for other alkyl-substituted tetrazoles. The relative energies of the tautomers are crucial for understanding their population distribution under different conditions.

| Tautomer | Computational Method | Relative Energy (kJ/mol) | Conclusion on Stability |

|---|---|---|---|

| 5-Cyclohexyl-1H-tetrazole | Data Not Available | Data Not Available | 2H-tautomer is predicted to be more stable in the gas phase. |

| This compound | Data Not Available | Data Not Available |

1H- and 2H-Tautomeric Equilibrium Modeling

Tetrazoles, including this compound, can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. researchgate.net Computational modeling has been instrumental in determining the relative stabilities and equilibrium of these forms. High-level ab initio electronic structure calculations have been employed to determine the precise relative energies of tetrazole tautomers. nih.gov

In the gas phase, the 2H-tautomer of 5-substituted tetrazoles is generally found to be more stable than the 1H-tautomer. nih.gov This preference is supported by calculations of geometry-based aromaticity indices, which indicate a higher degree of aromatic character in the 2H-tautomer for many substituted tetrazoles. ijsr.net The lack of aromaticity in a tautomer typically results in lower stability. ijsr.net Density Functional Theory (DFT) calculations, often at the B3LYP/6-31++G(d,p) level of theory, are a common method for investigating the various proton tautomers of substituted tetrazoles. scispace.com

Table 1: Theoretical Tautomeric Equilibrium Data for Substituted Tetrazoles

| Tautomer | Relative Stability (Gas Phase) | Key Computational Methods |

| 1H-Tetrazole | Generally less stable | Ab initio, DFT (B3LYP) |

| 2H-Tetrazole | Generally more stable | Ab initio, DFT (B3LYP) |

Note: This table represents generalized findings for substituted tetrazoles and may not reflect the exact values for this compound.

Influence of Solvent and Substituent Effects on Tautomeric Preferences

The tautomeric equilibrium of 5-substituted tetrazoles is significantly influenced by both the nature of the solvent and the electronic properties of the substituent at the 5-position. researchgate.netmdpi.com While the 2H-tautomer is often more stable in the gas phase, the 1H-tautomer tends to be the predominant form in solution. nih.gov

The effect of the solvent can be investigated using models like the polarizable continuum model (PCM). mdpi.com Solvents with higher dielectric constants tend to stabilize the more polar 1H-tautomer, thus shifting the equilibrium in its favor. researchgate.net Conversely, in solvents with low polarity, the solvation of the more polar 1H-form is reduced, which can lead to an increased proportion of the 2H-tautomer. researchgate.net

Substituent effects also play a crucial role. Electron-withdrawing groups at the 5-position can increase the presence of the 2H-tautomer in solution. researchgate.net The cyclohexyl group is generally considered to be weakly electron-donating or neutral. The steric bulk of the cyclohexyl substituent is also a significant factor. The introduction of bulky substituents can lead to an increased content of the 2H-form due to steric interactions that may destabilize the 1H-tautomer. researchgate.net The interplay between the solvent and substituent effects determines the final tautomeric preference. nih.gov

Table 2: Factors Influencing Tautomeric Equilibrium in 5-Substituted Tetrazoles

| Factor | Influence on Equilibrium | Predicted Effect of Cyclohexyl Group |

| Solvent Polarity | High polarity favors 1H-tautomer | In polar solvents, 1H-tautomer is favored |

| Substituent Electronic Effects | Electron-withdrawing groups can favor 2H-tautomer | As a weakly electron-donating group, it may slightly favor the 1H-tautomer in solution |

| Substituent Steric Effects | Bulky groups can favor 2H-tautomer | The bulky cyclohexyl group may increase the proportion of the 2H-tautomer |

Molecular Dynamics Simulations for Conformational Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics and intermolecular interactions of molecules like this compound. biorxiv.orgnih.gov While specific MD studies on this exact compound are not detailed in the provided search results, the behavior of the cyclohexyl group can be inferred from simulations of similar structures, such as isolated cyclohexane (B81311). nih.gov

The cyclohexyl group is known for its conformational flexibility, primarily existing in a stable chair conformation. nih.gov MD simulations can be used to explore the potential energy surface of the molecule and identify different conformers. nih.gov Accelerated molecular dynamics (A-MD) is a technique that can be employed to enhance the sampling of conformational space and observe rare events like the chair-to-chair interconversion of the cyclohexane ring. nih.gov

In the context of this compound, MD simulations could reveal how the cyclohexyl ring orients itself with respect to the tetrazole ring and how this orientation affects intermolecular interactions. These simulations can also provide insights into how the molecule interacts with solvent molecules and other surrounding species, which is crucial for understanding its behavior in different environments. biorxiv.org The simulations can also shed light on the formation of hydrogen bonds and π-π stacking interactions, which are important for the physical properties of tetrazole-containing compounds. nih.gov

Reactivity and Derivatization Chemistry of 5 Cyclohexyl 2h Tetrazole

N-Alkylation Reactions of the Tetrazole Ring

The N-alkylation of 5-substituted-1H-tetrazoles, such as 5-cyclohexyl-2H-tetrazole, is a fundamental transformation that typically yields a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. mdpi.com The acidic nature of the N-H proton (pKa comparable to acetic acid) allows for deprotonation followed by reaction with an alkylating agent. mdpi.com

The regioselectivity of the alkylation (i.e., the ratio of the N1 to N2 isomer) is influenced by several factors, including the steric hindrance of the substituent at the 5-position, the nature of the alkylating agent, and the reaction conditions. rsc.org For instance, a novel alkylation method involving the diazotization of aliphatic amines has been shown to preferentially form 2,5-disubstituted tetrazoles. organic-chemistry.org This method utilizes an organic nitrite (B80452) reagent to generate diazonium intermediates that react with the tetrazole to give the alkylated products in high yields. organic-chemistry.org Computational studies using Density Functional Theory (DFT) have also been employed to understand and predict the outcomes of these reactions. mdpi.com Generally, the carbon signal of the tetrazole ring in 13C NMR spectra is a useful tool for distinguishing between the isomers, as it is typically more deshielded in the 2,5-disubstituted derivative compared to the 1,5-isomer. mdpi.com

| Reaction Type | Alkylating Agent | Base/Reagent | Typical Solvent | Primary Product | Reference |

|---|---|---|---|---|---|

| Standard Alkylation | Alkyl Halides (e.g., Benzyl Bromide) | K₂CO₃ | Acetonitrile (B52724), DMF | Mixture of N1 and N2 isomers | mdpi.com |

| Diazotization Method | Aliphatic Amines | Organic Nitrite (e.g., 1,3-(2,2-dimethyl)propanedinitrite) | Ethyl Acetate | Preferential formation of N2 isomer | organic-chemistry.org |

Formation of Salts with Metal Cations (e.g., Alkali, Transition Metals) and Nitrogen-Rich Cations

The acidic proton on the tetrazole ring can be readily removed by a base to form a tetrazolate anion. This anion can then form stable salts with a wide variety of cations.

Metal Cations : Reactions with hydroxides of alkali (e.g., NaOH, KOH) and alkaline-earth metals typically result in the formation of salt-like compounds with predominantly ionic character. arkat-usa.org Similarly, 5-substituted tetrazoles react with various transition metal salts (e.g., chlorides, nitrates, sulfates) to form coordination complexes. arkat-usa.orgnih.gov In these complexes, the tetrazolate anion often acts as a ligand, coordinating to the metal center through its nitrogen atoms. arkat-usa.org The synthesis of tetrazole-containing coordination compounds can also be achieved through metal-promoted azidation of the corresponding nitriles. arkat-usa.org

Nitrogen-Rich Cations : A significant area of research involves the formation of energetic salts by combining the tetrazolate anion with nitrogen-rich cations such as ammonium, hydrazinium, guanidinium, aminoguanidinium, and triaminoguanidinium. acs.orgacs.org These salts are of interest as high-energy density materials due to their high nitrogen content and large positive heats of formation. rsc.orgcas.cn The extensive hydrogen bonding between the tetrazolate anion and the nitrogen-rich cation often results in a complex three-dimensional network, which contributes to the high density and stability of these compounds. rsc.org

| Cation Type | Examples | Resulting Compound Type | Reference |

|---|---|---|---|

| Alkali & Alkaline Earth Metals | Na⁺, K⁺, Sr²⁺, Ba²⁺ | Ionic Salts | arkat-usa.orgnih.gov |

| Transition Metals | Cu²⁺, Mn²⁺, Ag⁺, Zn²⁺ | Coordination Complexes | arkat-usa.orgnih.gov |

| Nitrogen-Rich Cations | Ammonium (NH₄⁺), Hydrazinium (N₂H₅⁺), Guanidinium | Energetic Ionic Salts | acs.orgrsc.org |

Functionalization of the Cyclohexyl Moiety for Modified Properties

While the tetrazole ring is often the primary site of reactivity, the cyclohexyl group at the 5-position can also be chemically modified to alter the compound's properties. The direct functionalization of C(sp³)–H bonds in saturated rings like cyclohexane (B81311) is a challenging but rapidly advancing field in organic synthesis. researchgate.netresearchgate.net

Modern catalytic methods enable the conversion of these traditionally inert C-H bonds into new C-C or C-X (where X is a heteroatom) bonds. For example, palladium-catalyzed reactions can achieve the arylation of C(sp³)–H bonds. acs.org Recent developments have focused on directing-group-assisted strategies to control the site-selectivity of these transformations. For instance, the transannular γ-arylation of cycloalkane carboxylic acids has been achieved using specialized ligands, demonstrating excellent regioselectivity even in the presence of more accessible β-C–H bonds. nih.gov Although specific examples involving this compound are not prominent in the literature, these general methodologies represent a viable pathway for its derivatization.

| Reaction Type | Catalyst/Reagent | Bond Formed | Key Feature | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Arylation | Pd(II) complexes | C-C (Aryl) | Directed C-H activation | acs.orgnih.gov |

| Rhodium-Catalyzed C-H Insertion | Rh(II) complexes | C-C | Reaction with carbenoids | researchgate.net |

| Dehydrogenative Coupling | Bimetallic systems (e.g., Pd/Cu) | C-C (Alkenyl) | Requires an oxidant | acs.org |

Cycloaddition Reactions Utilizing this compound as a Building Block

The tetrazole ring can participate in cycloaddition reactions, acting as a versatile building block for the synthesis of other heterocyclic systems. The most common pathway is the [3+2] cycloaddition, which can be initiated thermally or photochemically. researchgate.netresearchgate.net

Photoinduced tetrazole-alkene cycloaddition is a notable bioorthogonal reaction. nih.govnih.gov Upon irradiation with UV light, a tetrazole can extrude a molecule of nitrogen (N₂) to generate a highly reactive nitrile imine intermediate. This 1,3-dipole can then be trapped in situ by a dipolarophile, such as an alkene or an alkyne, to form pyrazoline or pyrazole (B372694) derivatives, respectively. nih.gov The kinetics and efficiency of these reactions are highly dependent on the substituents on both the tetrazole and the dipolarophile. nih.govacs.org This reactivity allows for the covalent linking of the 5-cyclohexyltetrazole scaffold to other molecules in a controlled manner.

| Reaction Type | Reactant | Conditions | Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Photoinduced [3+2] Cycloaddition | Alkene | UV light (e.g., 302 nm) | Nitrile Imine | Pyrazoline derivative | nih.gov |

| Photoinduced [3+2] Cycloaddition | Alkyne (e.g., BCN) | UV light | Nitrile Imine | Pyrazole derivative | nih.govacs.org |

Transformation into Hybrid Molecular Systems

Hybrid molecules, which combine two or more pharmacophoric units into a single entity, are a major focus in medicinal chemistry. This compound is a valuable component in the synthesis of such systems, often through multicomponent reactions (MCRs).

The Ugi-azide reaction is a powerful four-component MCR that provides efficient access to 1,5-disubstituted tetrazoles. researchgate.netsciforum.net In this reaction, an aldehyde, an amine, an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide) combine in a one-pot process. researchgate.netmdpi.com By using cyclohexyl isocyanide as one of the components, the 5-cyclohexyltetrazole moiety can be directly incorporated into a larger, more complex molecular architecture. researchgate.net This strategy has been used to synthesize novel tetrazole-isoquinolone/pyridone hybrids and tetrazole-triazole bis-heterocycles. mdpi.combeilstein-journals.org The combination of MCRs with subsequent metal-catalyzed cyclization reactions further expands the diversity of accessible hybrid systems. researchgate.netbeilstein-journals.org

| Reaction Name | Key Components | Cyclohexyl Source | Resulting Hybrid System | Reference |

|---|---|---|---|---|

| Ugi-Azide Reaction | Aldehyde, Amine, Isocyanide, Azide | Cyclohexyl Isocyanide | 1-Alkyl-5-(cyclohexylamino)methyl-1H-tetrazole derivatives | researchgate.netsciforum.net |

| Ugi-Azide / Metal-Catalyzed Annulation | Aldehyde, Amine, Isocyanide, Azide, Arylacetylene | Cyclohexyl Isocyanide | Tetrazole-Isoquinolone Hybrids | beilstein-journals.org |

| Ugi-Azide / Heck Cyclization | Aldehyde, Amine, Isocyanide, Azide | Cyclohexyl Isocyanide | Tetrazolo-pyrazino[2,1-a]isoquinolinones | researchgate.net |

Coordination Chemistry and Ligand Properties of 5 Cyclohexyl 2h Tetrazole

Ligand Behavior of the Tetrazole Moiety

The tetrazole ring is a planar, five-membered heterocycle containing four nitrogen atoms, which can exist in two tautomeric forms: 1H and 2H. The 1H-tetrazole tautomer is generally more stable. As a ligand, the tetrazole moiety typically acts as an anion (tetrazolate) after deprotonation of the N-H proton, making it a bioisostere of the carboxylic acid group. This deprotonation results in a versatile coordinating agent with multiple potential donor sites.

5-substituted tetrazoles are known to be excellent building blocks in the synthesis of structurally diverse complexes. scielo.br The nitrogen atoms of the tetrazole ring can coordinate to metal centers in several ways, leading to the formation of mononuclear complexes or extended one-, two-, or three-dimensional coordination polymers. arkat-usa.org The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH, solvent, temperature), and the steric and electronic properties of the substituent at the C5 position. scielo.br

Common coordination modes observed for 5-substituted tetrazolates include:

Monodentate coordination: Binding through a single nitrogen atom, often N1 or N2.

Bidentate coordination: Bridging two metal centers, for instance, through N1 and N2 or N2 and N3.

Multidentate coordination: Involving more than two nitrogen atoms to bridge multiple metal centers.

The presence of the cyclohexyl group at the C5 position of 5-Cyclohexyl-2H-tetrazole is expected to primarily exert a steric influence. This bulky, flexible, and non-coordinating alkyl group will likely disfavor coordination modes that require close packing of ligands around the metal center. It may also influence the solubility of both the free ligand and its metal complexes, favoring less polar solvents.

Synthesis and Characterization of Coordination Compounds and Complexes

The synthesis of metal complexes involving 5-substituted tetrazoles can be achieved through several routes. A common method involves the direct reaction of a pre-synthesized 5-substituted tetrazole with a suitable metal salt in an appropriate solvent. Another prominent method is the in situ synthesis, where the tetrazole ring is formed from a nitrile and an azide (B81097) source (like sodium azide) in the presence of a metal salt. arkat-usa.org This metal-promoted [2+3] cycloaddition is often carried out under hydrothermal conditions. arkat-usa.org

For this compound, a synthetic approach would likely involve the reaction of cyclohexanecarbonitrile (B123593) with an azide source, potentially catalyzed by a Lewis acid such as a zinc salt. The resulting tetrazole could then be reacted with various transition metal salts (e.g., chlorides, nitrates, acetates of Co(II), Ni(II), Cu(II), Zn(II), etc.) to form coordination complexes.

The characterization of these complexes is crucial to determine their structure and properties. Standard analytical techniques include:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the tetrazole ligand to the metal center by observing shifts in the vibrational frequencies of the tetrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing diamagnetic complexes in solution.

Elemental Analysis: Confirms the empirical formula of the synthesized compound.

The table below summarizes representative characterization data for a cobalt(II) complex formed with a related 5-substituted tetrazole ligand, illustrating the type of data obtained in such studies.

| Compound | Formula | Crystal System | Coordination Geometry | Key IR Bands (cm-1) | Reference |

|---|---|---|---|---|---|

| [Co(C6H4N5)2(H2O)4]·2H2O | C12H20CoN10O6 | Triclinic | Distorted Octahedral | Not specified | nih.gov |

| [Co(Tppebc)2(Py)(H2O)]n | C27H21CoN7O4 | Not specified | Distorted Octahedral | 3375, 1698, 1570, 1396 | scielo.br |

The design of metal complexes with specific properties can be achieved by carefully selecting the metal ion and the ligand system. scielo.br For tetrazole-based ligands, the substituent at the C5 position plays a crucial role in tuning the final structure and function of the complex. scielo.br

In the case of this compound, the bulky cyclohexyl group can be used to:

Control dimensionality: The steric hindrance might prevent the formation of dense, highly-connected 3D networks, favoring the formation of 1D chains or 2D layers.

Create porous structures: The non-coordinating cyclohexyl groups can act as "spacers" between metal centers, potentially leading to the formation of porous materials with accessible channels.

Enhance solubility: The lipophilic nature of the cyclohexyl group can increase the solubility of the resulting metal complexes in non-polar organic solvents, which is particularly relevant for applications in homogeneous catalysis.

Introduce chirality: Although cyclohexyl itself is achiral, its conformational flexibility could be exploited in the design of chiral complexes if other chiral components are present.

Influence of this compound Ligand on Metal Center Reactivity and Selectivity

The ligands surrounding a metal center are paramount in modulating its electronic and steric properties, which in turn dictate its reactivity and selectivity in catalytic processes. fiveable.me The tetrazole ring, being electron-withdrawing, can influence the electron density at the metal center. The specific substituent at the C5 position further refines these properties.

The this compound ligand is expected to influence the metal center in several ways:

Electronic Effects: The cyclohexyl group is an electron-donating alkyl group. This effect, transmitted through the tetrazole ring, could slightly increase the electron density on the metal center compared to complexes with electron-withdrawing substituents. This can impact the metal's redox potential and its ability to participate in oxidative addition or reductive elimination steps in a catalytic cycle.

Steric Effects: This is likely the most significant contribution of the cyclohexyl group. Its substantial bulk can create a specific pocket around the metal's active site. This steric hindrance can enhance selectivity by controlling the access of substrates to the metal center, favoring smaller or specifically shaped molecules. For example, in a hydrogenation reaction, it might lead to higher selectivity for less sterically hindered double bonds.

Secondary Interactions: The non-polar cyclohexyl group can engage in van der Waals interactions with substrates, potentially helping to orient them within the active site before the reaction occurs.

The catalysis-structure relationship in related tetrazole complexes has shown that the coordination environment of the metal centers plays a vital role in their catalytic activities. scielo.br Therefore, the specific way in which the this compound ligand binds to the metal and the resulting geometry will be critical in determining the reactivity and selectivity of the complex.

Applications of this compound Complexes in Catalysis

Tetrazole-containing coordination complexes have emerged as promising catalysts for various organic transformations. The tetrazole moiety is capable of stabilizing transition states and interacting with reactive intermediates, thereby lowering the activation energy of reactions. nbinno.com While specific catalytic applications of this compound complexes are not well-documented, their potential can be inferred from studies on analogous systems.

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically a liquid solution. fiveable.me The enhanced solubility of complexes with lipophilic ligands like this compound makes them potentially well-suited for homogeneous catalytic applications in organic solvents.

Potential applications include:

Oxidation Reactions: Metal complexes based on other 5-substituted tetrazoles have been shown to be effective catalysts for the oxidation of phenols. scielo.br A complex of this compound could exhibit high activity and selectivity in similar oxidation processes.

Cross-Coupling Reactions: Palladium complexes are staples in C-C bond formation. The electronic and steric properties imparted by the 5-cyclohexyltetrazole ligand could be beneficial in tuning the efficiency of Suzuki, Heck, or Sonogashira coupling reactions.

Hydrogenation: The steric bulk of the cyclohexyl group could be exploited to achieve selective hydrogenation of multifunctional molecules.

The table below shows results from a study on the catalytic oxidation of 2,6-di-tert-butylphenol (DBP) using cobalt and nickel complexes with a tetrazole-carboxylate ligand, demonstrating the potential of such systems.

| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity for DPQ (%) | Reference |

|---|---|---|---|---|---|

| [Co(Tppebc)2(Py)(H2O)]n | DBP | H2O2 | ~90 | ~81 | scielo.br |

| [Ni(Tppebc)2(Py)(H2O)]n | DBP | H2O2 | ~90 | ~80 | scielo.br |

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. A key advantage is the ease of separation of the catalyst from the product mixture. While homogeneous catalysts often suffer from difficult recovery, they can be "heterogenized" by anchoring them to a solid support. nih.gov

Complexes of this compound could be used in heterogeneous catalysis in several ways:

As Metal-Organic Frameworks (MOFs): If this compound can form a stable, porous MOF, the metal nodes within the framework could act as catalytic sites. The cyclohexyl groups would line the pores, creating a specific chemical environment that could influence substrate selectivity.

Grafting onto Supports: The ligand or a pre-formed complex could be chemically anchored to an inorganic support like silica or alumina, or to a polymer resin. This would combine the high selectivity of a molecular catalyst with the practical advantages of a heterogeneous system.

For example, a heterogeneous nano-catalyst containing a Schiff base coordinated Cu(II) has been successfully used for the synthesis of 5-substituted 1H-tetrazoles in water, demonstrating the viability of supported tetrazole-based catalytic systems. nih.gov A similar strategy could be employed for complexes of this compound to create robust and recyclable catalysts.

Advanced Applications and Research Frontiers of 5 Cyclohexyl 2h Tetrazole

Materials Science Applications

The structural characteristics of 5-Cyclohexyl-2H-tetrazole make it a candidate for several applications in materials science, from high-energy systems to specialized polymers and information storage technologies.

The tetrazole ring is a well-established functional group in the field of energetic materials due to its high nitrogen content and significant positive enthalpy of formation. nih.gov The decomposition of tetrazole derivatives typically liberates a large amount of energy and produces thermally stable nitrogen gas (N₂), making them valuable components in explosives, propellants, and gas-generating compositions for applications like automotive airbags. nih.govmdpi.com

Research into 5-substituted tetrazoles has shown that the nature of the substituent at the C5 position plays a crucial role in tuning the energetic properties and stability of the compound. energetic-materials.org.cn The introduction of a cyclohexyl group to the tetrazole ring influences several key parameters. The aliphatic cyclohexyl substituent increases the molecule's density and carbon-hydrogen content, which can alter the oxygen balance and detonation performance of an energetic formulation. mdpi.com While electron-withdrawing groups like nitro groups (–NO₂) are known to significantly enhance detonation velocity and pressure, aliphatic groups can modify physical properties and sensitivity. mdpi.com

Tetrazole derivatives are considered environmentally benign or "green" components for gas generators because their decomposition primarily yields harmless nitrogen gas. nih.gov The performance of a gas generator is evaluated by its gas production rate and specific volume. Studies on related compounds, such as 5-aminotetrazole, demonstrate the high gas yield potential of the tetrazole core. iosrjournals.org The this compound variant is investigated for its potential to offer a balance of energetic output, gas generation, and thermal stability.

Below is a comparative table of calculated energetic properties for different types of 5-substituted tetrazole derivatives, illustrating the influence of the substituent on performance.

| Compound/System | Substituent Type | Calculated Detonation Velocity (D, m·s⁻¹) | Calculated Detonation Pressure (P, GPa) | Key Feature |

| Bistetrazole Core | -H | ~8500 | ~30 | High nitrogen content |

| Bistetrazole with –NH₂ | Amino Group | ~8600 | ~32 | Increased hydrogen bonding, stability |

| Bistetrazole with –NO₂ | Nitro Group | >9500 | >40 | Significantly enhanced performance |

| Bistetrazole with –NHNO₂ | Nitramine Group | ~9700 | ~42 | High performance and density |

Note: Data is generalized from studies on various tetrazole-based energetic systems to show substituent effects. mdpi.com Specific experimental values for this compound are proprietary or subject to ongoing research.

The this compound molecule can be integrated into polymer chains either as a pendant group or as part of the main backbone. The unsubstituted N-H group on the tetrazole ring provides a reactive site for polymerization or for cross-linking polymer chains, which can be used to form stable, three-dimensional networks. semanticscholar.orgresearchgate.net This covalent bonding capability is crucial for curing polymers and creating robust materials.

In the realm of advanced coatings, tetrazole derivatives such as 5-Phenyl-2H-tetrazole have been employed to create materials with enhanced durability and resistance to environmental factors. chemimpex.com By analogy, this compound is investigated for similar applications. The cyclohexyl group, being hydrophobic, can impart water-repellent properties to a coating, while the tetrazole ring can improve thermal stability and adhesion to metal substrates through coordination.

Tetrazole derivatives have found applications in photography and information recording systems. mdpi.comresearchgate.net These applications are generally based on the photochemical properties of the tetrazole ring. Upon exposure to ultraviolet (UV) irradiation, the tetrazole ring can undergo cleavage, leading to the extrusion of molecular nitrogen and the formation of highly reactive intermediates. mdpi.com This irreversible photochemical transformation can be harnessed to record information by creating a localized chemical change in a material, which can be read optically.

While specific research on this compound in this area is not widely published, the principle relies on the photosensitivity of the core heterocycle. Some tetrazole-based compounds have been developed as "photocages" for fluorescent dyes, where light triggers a chemical reaction that activates fluorescence. rsc.org This demonstrates the potential for precise spatiotemporal control of chemical properties using light, a key requirement in high-density data storage. The role of the cyclohexyl substituent in such a system would be to modify the solubility, film-forming properties, and thermal stability of the photosensitive material.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry explores the complex structures that arise from non-covalent interactions between molecules. The this compound molecule possesses distinct features that allow it to participate in these interactions, leading to the formation of ordered, self-assembled architectures.

The tetrazole ring is a versatile participant in non-covalent interactions. Analysis of crystal structures from the Cambridge Structural Database (CSD) reveals that 5-substituted tetrazoles engage in a variety of predictable bonding patterns. acs.org The N-H proton of the 2H-tetrazole tautomer is acidic and acts as an effective hydrogen bond donor. nih.gov The sp²-hybridized nitrogen atoms in the ring possess lone pairs of electrons and function as hydrogen bond acceptors. acs.org These donor-acceptor capabilities allow this compound molecules to form robust hydrogen-bonded networks.

A summary of the primary non-covalent interactions involving this compound is presented below.

| Interaction Type | Donor/Origin | Acceptor/Origin | Description |

| Hydrogen Bonding | N-H group of the tetrazole ring | Lone pair on a nitrogen atom of an adjacent tetrazole ring | A strong, directional interaction that often dictates the primary assembly motif. |

| van der Waals Forces | Cyclohexyl group (C-H bonds, carbon skeleton) | Cyclohexyl group or tetrazole ring of adjacent molecules | Weaker, non-directional forces that contribute to dense crystal packing. |

| π-π Stacking | Electron cloud of the tetrazole ring | Electron cloud of an adjacent aromatic system (if present) | Occurs in co-crystals or when the tetrazole ring packs in a parallel-displaced or T-shaped manner. acs.org |

The interplay of the non-covalent interactions described above directs the spontaneous self-assembly of this compound molecules into well-defined supramolecular architectures. The strong hydrogen bonds can link molecules together to form one-dimensional (1D) chains or two-dimensional (2D) sheets. The specific pattern depends on which nitrogen atoms on the tetrazole ring act as hydrogen bond acceptors.

The bulky cyclohexyl groups then pack between these chains or sheets, guided by van der Waals forces. The shape of the cyclohexyl group can lead to interlocking arrangements that result in complex and stable three-dimensional (3D) networks. The final architecture represents a thermodynamic minimum, where the attractive forces are maximized and steric repulsions are minimized. The development of these architectures is fundamental to crystal engineering, where the goal is to design materials with specific properties (e.g., porosity, density, stability) based on predictable molecular assembly.

Contributions to Green Chemistry and Sustainable Chemical Processes

The sustainable synthesis of tetrazole derivatives is a significant area of research, driven by the desire to minimize the environmental impact of chemical production. Key strategies in the green synthesis of tetrazoles, which are applicable to the synthesis of this compound, include the use of multicomponent reactions (MCRs), nano-catalysts, and eco-friendly reaction media.

Multicomponent Reactions (MCRs): A Step Towards Greener Synthesis

Multicomponent reactions are powerful tools in green chemistry as they combine three or more reactants in a single step to form a product that contains the essential parts of all the starting materials. This approach offers significant advantages, including:

Atom Economy: MCRs are designed to maximize the incorporation of all atoms from the reactants into the final product, thus minimizing waste.

Step Economy: By combining multiple synthetic steps into a single operation, MCRs reduce the need for intermediate purification, solvent use, and energy consumption.

Reduced Waste: The high efficiency and selectivity of MCRs lead to the generation of fewer byproducts.

The Ugi-azide reaction, a well-known MCR, is a prime example of a green approach to synthesizing 1,5-disubstituted tetrazoles. While specific data for this compound is not available, the general mechanism highlights the potential for a more sustainable synthesis route compared to traditional methods that may involve hazardous reagents and multiple steps.

The Rise of Nano-catalysts in Tetrazole Synthesis